4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
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Overview
Description
4-(2-Methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a synthetic compound known for its unique structure that combines elements of benzoic acid and benzoxadiazocin. Its distinctive chemical configuration grants it a variety of applications, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid often involves multistep processes. Key steps typically include cyclization reactions to form the benzoxadiazocin core and subsequent functional group manipulations to attach the benzoic acid moiety. Precise control of reaction conditions, such as temperature, pH, and solvent choice, is critical for achieving high yields and purity.
Industrial Production Methods
Industrial production scales up these synthetic routes, utilizing optimized conditions and continuous flow methods to enhance efficiency and minimize costs. Advanced purification techniques like recrystallization and chromatography ensure the final product's consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminium hydride.
Substitution: : Electrophilic or nucleophilic substitutions facilitated by halogens or other reactive groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas
Substitution Conditions: : Acidic or basic conditions, often in solvents like dichloromethane or ethanol
Major Products
The primary products from these reactions vary depending on the reagent and conditions, but generally include:
Oxidation: : Carboxylic acids or ketones
Reduction: : Alcohols or alkanes
Substitution: : Halogenated compounds or other substituted derivatives
Scientific Research Applications
4-(2-Methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is pivotal in various research domains:
Chemistry: : Studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigating its potential as a bioactive molecule, possibly affecting enzymatic pathways or cellular processes.
Medicine: : Exploring its use as a pharmaceutical intermediate or therapeutic agent, potentially in drug design or delivery systems.
Industry: : Incorporating it into materials science for the development of polymers or advanced composites.
Mechanism of Action
The mechanism by which 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid exerts its effects is complex and multifaceted:
Molecular Targets: : It may interact with specific enzymes or receptors, modifying their activity.
Pathways Involved: : Could influence signaling cascades or metabolic pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Unique Features
Compared to other similar benzoxadiazocin derivatives or benzoic acid analogues, 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid stands out due to its distinctive molecular scaffold, which imparts unique reactivity and biological properties.
Similar Compounds
Benzoxadiazocins: : Compounds sharing the core benzoxadiazocin structure.
Benzoic Acid Derivatives: : Molecules with functional groups attached to the benzoic acid backbone, like 4-aminobenzoic acid.
There you have it—an in-depth look at this fascinating compound from all angles. Any more science-y topics you're curious about?
Properties
IUPAC Name |
4-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-18-10-14(13-4-2-3-5-15(13)24-18)19-17(23)20(18)12-8-6-11(7-9-12)16(21)22/h2-9,14H,10H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYVDEVHSWVJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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